molecular formula C14H16N2 B3202248 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine CAS No. 1021139-01-4

1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine

Cat. No.: B3202248
CAS No.: 1021139-01-4
M. Wt: 212.29 g/mol
InChI Key: NULQARXVUXOZBH-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine is an organic compound that features both a dimethylphenyl group and a pyridinyl group attached to a methanamine backbone. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylbenzaldehyde and 3-pyridinecarboxaldehyde.

    Formation of Intermediate: The aldehydes are subjected to a condensation reaction with ammonia or an amine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired methanamine compound.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) under hydrogen gas to reduce the imine intermediate.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more saturated compounds.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

    Oxidation Products: Corresponding nitro or hydroxyl derivatives.

    Reduction Products: More saturated amine derivatives.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine involves:

    Molecular Targets: Binding to specific receptors or enzymes in biological systems.

    Pathways Involved: Modulating signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethylphenyl)-1-(3-pyridinyl)methanamine
  • 1-(2,5-Dimethylphenyl)-1-(4-pyridinyl)methanamine

Uniqueness

1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(2,5-dimethylphenyl)-pyridin-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-10-5-6-11(2)13(8-10)14(15)12-4-3-7-16-9-12/h3-9,14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULQARXVUXOZBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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